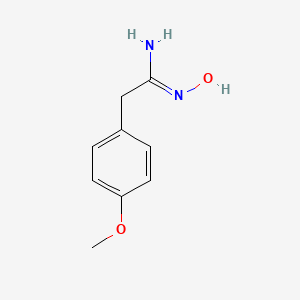

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one

Descripción general

Descripción

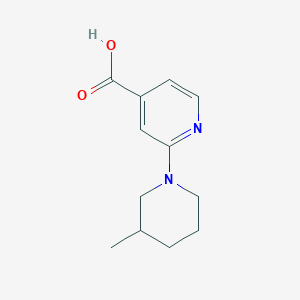

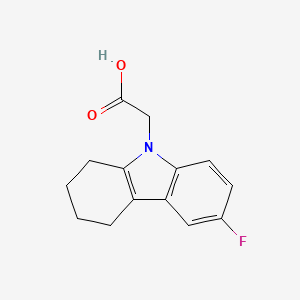

7-Hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a chemical compound with the molecular weight of 268.27 . It is also known by its IUPAC name, 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.27 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

I have found several scientific research applications for the compound 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one. Here’s a comprehensive analysis focusing on unique applications:

Anticancer Properties

This compound has been studied for its potential in inhibiting the proliferation and metastasis of various cancer cells, such as breast cancer cells, by targeting DNA gyrase. It’s also being explored as a means to reverse resistance to some anticancer drugs .

Antibacterial and Antioxidant Drug Development

Researchers are investigating 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one as a new antibacterial and antioxidant drug, looking into its efficacy and safety profiles .

Water Solubility and Bioavailability Enhancement

Efforts are being made to improve the water solubility and bioavailability of this compound through sulfonation reactions, which could lead to better drug-like molecules for therapeutic use .

Synthesis Techniques

Various synthesis techniques are being developed for derivatives of this compound, including environmentally friendly catalysts and ultrasonic synthesis methods, which could streamline production and increase accessibility .

Vascular Ion Channel Modulation

The compound is also being assessed for its ability to modulate vascular ion channels, which could have implications for cardiovascular diseases .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, such as acetylcholinesterase (ache) and the gag-pol polyprotein .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the reuptake of dopamine , and exhibit significant ability to inhibit AChE .

Pharmacokinetics

It’s known that similar compounds have poor solubility in water and fat, which can impact their bioavailability .

Result of Action

Similar compounds have been shown to have a broad spectrum of biological activities and pharmaceutical effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one. It’s worth noting that the solubility of similar compounds can be affected by the pH and temperature of the environment .

Propiedades

IUPAC Name |

7-hydroxy-5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEMWXSMSUNXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187243 | |

| Record name | Chrysin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one | |

CAS RN |

33554-47-1 | |

| Record name | Chrysin-5-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033554471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysin-5-methylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)